1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVVUKFHORPDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363748 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120728-10-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid

Introduction: A Key Building Block in Modern Drug Discovery

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, often abbreviated as Boc-Acbc-OH, is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold offers a unique conformational constraint compared to its linear or larger cyclic counterparts. This structural feature can impart favorable properties to peptide-based therapeutics, such as enhanced metabolic stability, increased receptor affinity, and improved bioavailability.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of modern peptide synthesis, allowing for controlled, stepwise assembly of complex peptide chains.[2] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The table below summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][3][4] |

| Molecular Weight | 215.25 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 129-133 °C | [1][5] |

| CAS Number | 120728-10-1 | [1][3][4] |

| IUPAC Name | 1-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid | [6] |

Structural Elucidation and Molecular Architecture

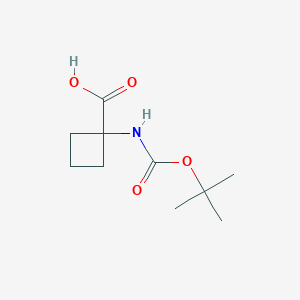

The molecular structure of Boc-Acbc-OH is central to its chemical behavior and physical properties. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: 2D representation of this compound.

The molecule is characterized by a central cyclobutane ring, which imparts significant conformational rigidity. Attached to one of the cyclobutane carbons are both a carboxylic acid group (-COOH) and a Boc-protected amine group (-NHBoc). The bulky tert-butyl group of the Boc protecting moiety can influence the steric environment around the amine, which is a key consideration in its synthetic applications.

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is crucial for quality control and for predicting the behavior of a compound in various experimental settings. This section outlines the standard protocols for determining key physical parameters of Boc-Acbc-OH.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting point range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting range).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a measured melting point that is higher than the true value.

Solubility Assessment

Solubility is a critical parameter that dictates the choice of solvents for reactions, purification, and formulation. As an amino acid derivative, the solubility of Boc-Acbc-OH is influenced by both its polar carboxylic acid and amine functionalities, and the nonpolar cyclobutane ring and tert-butyl group.

Experimental Protocol for Qualitative Solubility:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. Gentle heating can be applied to assess temperature effects on solubility.

Interpreting Expected Solubility:

-

Polar Solvents (e.g., Water, Methanol): Due to the presence of the carboxylic acid and the carbamate group, which can participate in hydrogen bonding, some solubility is expected in polar protic solvents. However, the nonpolar hydrocarbon portions of the molecule will limit its aqueous solubility. The solubility of amino acids in aqueous solutions is also pH-dependent.[7]

-

Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is anticipated in these solvents as they can interact favorably with both the polar and nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane): The compound is expected to have low solubility in nonpolar solvents due to the presence of the polar functional groups.

Caption: Logical relationships governing the solubility of Boc-Acbc-OH.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule. The following sections detail the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This chemical shift is highly variable and depends on concentration and the solvent used due to hydrogen bonding.

-

Amine Proton (-NH-): A singlet or a broad signal is anticipated between 5-7 ppm.

-

Cyclobutane Protons (-CH₂-): The protons on the cyclobutane ring will appear as multiplets in the aliphatic region, likely between 1.5-2.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the restricted rotation of the cyclobutane ring.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, is expected around 1.4 ppm. This is a characteristic signal for the Boc protecting group.

¹³C NMR Spectroscopy (Carbon NMR):

-

Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.

-

Carbamate Carbonyl Carbon (-O-(C=O)-N-): This carbon will appear at approximately 155-160 ppm.

-

Quaternary Carbon of Boc Group (-O-C(CH₃)₃): A signal is expected around 80 ppm.

-

Quaternary Carbon of Cyclobutane Ring: The carbon atom of the cyclobutane ring attached to the nitrogen and the carboxyl group will appear further downfield than the other cyclobutane carbons.

-

Cyclobutane Carbons (-CH₂-): Signals for the methylene carbons of the cyclobutane ring are expected in the aliphatic region, typically between 20-40 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): A single, intense signal is expected around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[8]

-

C-H Stretch: Sharp peaks will be observed around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane and tert-butyl groups.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

-

C=O Stretch (Carbamate): Another strong absorption should appear in the region of 1680-1700 cm⁻¹. Often, these two carbonyl stretches may overlap.

-

N-H Bend: A peak of moderate intensity is expected around 1500-1550 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of the carboxylic acid and the carbamate will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI), a common technique for this type of molecule, the protonated molecule [M+H]⁺ would be expected at m/z 216.26. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable building block in contemporary organic and medicinal chemistry. A comprehensive understanding of its physical properties, as detailed in this guide, is fundamental to its effective use. The methodologies and expected analytical data presented herein provide a robust framework for researchers and scientists to confidently handle, characterize, and incorporate this compound into their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.

- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- ChemBK. (2024). N-Boc-1-aminocyclobutanecarboxylic acid.

- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.

- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.

- PubChem. (n.d.). Cyclobutanecarboxylic acid.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- MDPI. (2020). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.

- Beilstein Journal of Organic Chemistry. (2025). Search Results.

- SpectraBase. (n.d.). Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]

- 6. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 120728-10-1|this compound|BLD Pharm [bldpharm.com]

Boc-Acb-OH chemical structure and IUPAC name

An In-Depth Technical Guide to Boc-Acb-OH: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of N-(tert-butoxycarbonyl)-1-aminocyclobutanecarboxylic acid, commonly abbreviated as Boc-Acb-OH. As a non-proteinogenic, conformationally constrained amino acid analogue, Boc-Acb-OH serves as a critical building block for researchers, scientists, and drug development professionals. Its unique cyclobutane scaffold introduces valuable structural rigidity into peptide chains, influencing secondary structure and enhancing metabolic stability. This document details the molecule's core chemical identity, including its IUPAC name and physicochemical properties. Furthermore, it provides field-proven, step-by-step protocols for its chemical synthesis and its incorporation into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). The causality behind experimental choices and the significance of its application in developing peptide mimetics and other advanced therapeutic candidates are thoroughly discussed.

The Strategic Role of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process involving the sequential addition of amino acids to a growing chain. To ensure the formation of the correct peptide bond between the carboxylic acid of one amino acid and the amino group of another, all other reactive functionalities must be temporarily masked. This is achieved through the use of protecting groups.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the most robust strategies in peptide synthesis, often termed the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[1][2] The Boc group protects the α-amino group of the amino acid. Its key advantage lies in its stability under a wide range of conditions, yet it can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA).[2][3] This acid-lability allows for selective deprotection of the N-terminus, preparing the peptide chain for the next coupling cycle, while side-chain protecting groups (often benzyl-based) remain intact until the final cleavage step with a strong acid like hydrogen fluoride (HF).[1]

Boc-Acb-OH: Core Chemical Identity

Boc-Acb-OH is a derivative of 1-aminocyclobutanecarboxylic acid, a non-proteinogenic amino acid. The "Acb" designation refers to the A minoc yclob utane carboxylic acid core. Its structure is notable for the geminal substitution of the amino and carboxyl groups on the cyclobutane ring, which imparts significant conformational constraint.

Chemical Structure

The structure consists of a central cyclobutane ring, a carboxylic acid functional group, and an N-terminus protected by a tert-butoxycarbonyl group.

Caption: Chemical structure of Boc-Acb-OH.

IUPAC Nomenclature and Identification

-

IUPAC Name : 1-[(tert-butoxycarbonyl)amino]cyclobutane-1-carboxylic acid

-

Common Abbreviation : Boc-Acb-OH

-

CAS Number : 120728-10-1[4]

Physicochemical Properties

The key properties of Boc-Acb-OH are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95% | [4] |

| Storage | 2–8 °C | [4] |

Synthesis of Boc-Acb-OH

The synthesis of Boc-Acb-OH is a straightforward N-protection reaction. The primary amino group of 1-aminocyclobutanecarboxylic acid is nucleophilic and readily attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

Caption: General workflow for the synthesis of Boc-Acb-OH.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the N-Boc protection of amino acids.[5]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (NaOH). Cool the mixture to 0 °C in an ice bath.

-

Addition of (Boc)₂O : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water.

-

Acidification : Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1N hydrochloric acid (HCl). A white precipitate of the product should form.

-

Extraction : Extract the acidified mixture with ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product : The resulting crude material, an off-white solid, can be further purified by recrystallization or silica gel column chromatography if necessary to yield pure Boc-Acb-OH.[5]

Applications in Peptide Synthesis and Drug Discovery

A Conformationally Constrained Building Block

Natural amino acids with aliphatic side chains (e.g., Ala, Val, Leu) possess a high degree of rotational freedom, which contributes to the flexibility of peptide backbones.[6][7] While essential for biological function, this flexibility can be a liability in drug design, leading to poor receptor selectivity and increased susceptibility to enzymatic degradation. Boc-Acb-OH is employed to overcome these challenges. The cyclobutane ring locks the Cα and side-chain atoms into a rigid conformation.[4] Incorporating this moiety into a peptide sequence:

-

Induces Specific Secondary Structures : The constrained geometry can promote the formation of stable turns or helices.

-

Enhances Metabolic Stability : The non-natural structure is less recognized by proteases, prolonging the peptide's half-life in vivo.

-

Improves Receptor Selectivity : By reducing the number of available conformations, the peptide can be designed to bind more specifically to its intended target, reducing off-target effects.[4]

This makes Boc-Acb-OH a valuable tool in structure-activity relationship (SAR) studies and the development of peptide mimetics.[4]

Incorporation into Peptides via Boc-SPPS

The following is a representative cycle for coupling Boc-Acb-OH onto a growing peptide chain anchored to a solid support (e.g., Merrifield resin) using the Boc-SPPS strategy.

Caption: Boc-SPPS cycle for the incorporation of Boc-Acb-OH.

Detailed Experimental Protocol for Coupling

This protocol outlines a single coupling cycle.[2]

-

Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection :

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.

-

-

Neutralization :

-

Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step once. This deprotonates the newly freed N-terminal ammonium salt to the reactive free amine.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Activation and Coupling :

-

In a separate vessel, dissolve Boc-Acb-OH (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in N,N-Dimethylformamide (DMF).

-

Allow the mixture to pre-activate for 10-15 minutes. The HOBt and DIC form an activated ester with Boc-Acb-OH, which is highly reactive towards the free amine on the resin.

-

Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring and Completion :

-

Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates the presence of free primary amines, and the coupling step should be repeated.

-

Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare it for the next deprotection cycle or final cleavage.

-

Conclusion

Boc-Acb-OH is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its synthesis is well-established, and its physicochemical properties are well-defined. The true value of this molecule lies in its cyclobutane core, which provides a powerful method for introducing conformational rigidity into peptides. This structural constraint is a proven strategy for enhancing metabolic stability, improving receptor selectivity, and ultimately designing more potent and effective peptide-based therapeutics. The protocols and data presented in this guide serve as a foundational resource for the effective application of Boc-Acb-OH in advanced research and drug development endeavors.

References

- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)

- Title: What is the synthesis and application of 1-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXANECARBOXYLIC ACID?

- Title: Boc-His(Boc)

- Title: Boc-Amino Acids for Peptide Synthesis: Focus on Boc-Lys-OH Source: Benchchem URL

- Title: Applications of Boc-L-Ala-OH in the Synthesis of Bioactive Peptides Source: Benchchem URL

- Title: A Comparative Guide to Boc-Tyr(Boc)

- Title: N-Boc-1-aminocyclobutanecarboxylic acid synthesis Source: ChemicalBook URL

- Title: Branched-chain amino acid - Wikipedia Source: Wikipedia URL

- Title: Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury Source: NCBI Bookshelf URL

- Title: 1-(tert-butoxycarbonylamino)

- Title: An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications Source: Benchchem URL

- Title: 5 Proven Benefits of BCAAs (Branched-Chain Amino Acids)

- Title: Branch-Chain Amino Acids: Uses and Risks Source: WebMD URL

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [myskinrecipes.com]

- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 7. Branch-Chain Amino Acids: Uses and Risks [webmd.com]

An In-depth Technical Guide to N-Boc-1-aminocyclobutanecarboxylic Acid (CAS Number 120728-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

N-Boc-1-aminocyclobutanecarboxylic acid, with CAS number 120728-10-1, is a synthetic amino acid derivative that has garnered significant attention in the field of organic chemistry and drug discovery.[1] Its rigid cyclobutane scaffold, combined with the presence of a Boc-protected amine and a carboxylic acid, makes it a highly valuable and versatile building block for constructing complex molecules with therapeutic potential.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and associated hazards, offering insights for its effective utilization in research and development.

Physicochemical Properties

N-Boc-1-aminocyclobutanecarboxylic acid is a white to off-white solid with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [3] |

| Molecular Weight | 215.25 g/mol | [2][3] |

| Melting Point | 129-133 °C | [3] |

| Boiling Point (Predicted) | 362.1 ± 21.0 °C | [3] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in methanol. | [4] |

| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | [5] |

| InChI Key | ROVVUKFHORPDSM-UHFFFAOYSA-N | [6] |

The Strategic Advantage of the Cyclobutane Moiety in Drug Design

The incorporation of the 1-aminocyclobutane-1-carboxylic acid scaffold into peptides and small molecules is a deliberate strategy in medicinal chemistry to enhance pharmacological properties. The constrained nature of the cyclobutane ring imparts a degree of conformational rigidity to the parent molecule. This rigidity can be advantageous for several reasons:

-

Enhanced Potency: By locking the molecule into a more bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to a significant increase in binding affinity and potency.

-

Improved Metabolic Stability: The cyclobutane ring is less susceptible to enzymatic degradation compared to more flexible aliphatic chains, which can lead to an extended in vivo half-life of the drug candidate.

-

Receptor Selectivity: The well-defined three-dimensional structure imposed by the cyclobutane moiety can lead to more specific interactions with the target receptor, reducing off-target effects and improving the overall safety profile of the compound.[7]

Key Applications in Drug Discovery and Development

N-Boc-1-aminocyclobutanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1]

Intermediate in the Synthesis of Apalutamide

This compound is a key raw material in the synthesis of Apalutamide, a non-steroidal antiandrogen used for the treatment of prostate cancer.[3][8][9] Apalutamide functions by blocking the action of androgens, which are hormones that can promote the growth of prostate cancer cells.[9] The inclusion of the cyclobutane structure is integral to the overall shape and activity of the final drug molecule.

Conceptual Workflow: Role in Apalutamide Synthesis

Caption: Role as a key starting material in the synthesis of Apalutamide.

Building Block for Cathepsin Inhibitors

N-Boc-1-aminocyclobutanecarboxylic acid is utilized in the synthesis of dipeptidyl nitriles, which have shown activity as cathepsin inhibitors.[3] Cathepsins are a family of proteases involved in various physiological and pathological processes, including cancer progression and inflammation. Therefore, inhibitors of these enzymes are of significant interest as potential therapeutic agents.

Incorporation into Bioactive Peptides

As a non-standard amino acid, it is used in peptide chemistry to create peptidomimetics with enhanced stability and altered biological activity.[1] The rigid cyclobutane backbone can influence the secondary structure of peptides, leading to novel therapeutic properties.

Synthesis Protocol

The synthesis of N-Boc-1-aminocyclobutanecarboxylic acid is typically achieved through the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Step-by-Step Synthesis:

-

Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, mixed with an organic solvent like 1,4-dioxane.

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride).

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 12-15 hours) to ensure the complete protection of the amino group.

-

Work-up:

-

Wash the reaction mixture with an organic solvent like ethyl acetate to remove unreacted Boc anhydride and other impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-4.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the final product, N-Boc-1-aminocyclobutanecarboxylic acid, typically as a white solid.

-

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.

Hazards and Safety Information

N-Boc-1-aminocyclobutanecarboxylic acid is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

-

LD50 Oral - Rat: 500.1 mg/kg.[4]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Conclusion

N-Boc-1-aminocyclobutanecarboxylic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features, particularly the rigid cyclobutane ring, offer strategic advantages in designing novel therapeutics with enhanced potency, stability, and selectivity. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in the development of next-generation pharmaceuticals.

References

- Apicule. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- (CAS No: 120728-10-1) API Intermediate Manufacturers.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Drug Development: The Role of N-Boc-1-aminocyclobutanecarboxylic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.

- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. (2026, January 6).

- ChemBK. (2024, April 9). N-Boc-1-aminocyclobutanecarboxylic acid.

- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.

- National Center for Biotechnology Information. (n.d.). Natural Products as Cathepsin Inhibitors. PubMed Central.

- National Center for Biotechnology Information. (2024, December 3). Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. PubMed.

- Frlan, R., & Gobec, S. (2006). Inhibitors of cathepsin B. Current medicinal chemistry, 13(19), 2309–2327.

- Hangzhou Cheminspire technologies Co., Ltd. (n.d.). Apalutamide Intermediates.

- Hubner, K. F., et al. (1981). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. The Journal of nuclear medicine, 22(6), 535–541.

- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.

- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.

- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid.

- Gilon, C., et al. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 36(4), 451–460.

- Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of medicinal chemistry, 23(1), 27–33.

- MySkinRecipes. (n.d.). 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]

- 4. N-Boc-1-aminocyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 5. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. apicule.com [apicule.com]

- 8. dempochem.com [dempochem.com]

- 9. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid in Organic Solvents

Introduction

This compound, also known by synonyms such as N-Boc-1-aminocyclobutanecarboxylic acid and Boc-cyclovaline, is a non-proteinogenic amino acid derivative.[1][2] Its structurally unique cyclobutane scaffold makes it a valuable building block in medicinal chemistry and pharmaceutical development.[3] Specifically, it is utilized as a key intermediate in the synthesis of complex peptides and novel drug candidates, where its conformational rigidity can impart favorable properties to the final molecule.[3]

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. A thorough understanding of its solubility profile enables researchers to select appropriate solvent systems for chemical reactions (e.g., peptide coupling), extractions, and crystallizations, thereby optimizing yield, purity, and process efficiency. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical methods for determining the solubility of this important synthetic intermediate.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 120728-10-1 | [1][4][5] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][5] |

| Molecular Weight | 215.25 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline powder/solid | [3][4][6] |

| Melting Point | 129 - 133 °C | [3][4] |

| pKa | 4.14 ± 0.20 (Predicted) | [4] |

Theoretical Principles and Qualitative Solubility Profile

The solubility of this compound is governed by the interplay of its three primary structural features: the polar carboxylic acid group, the non-polar tert-butoxycarbonyl (Boc) protecting group, and the cyclobutane ring. The principle of "like dissolves like" provides a framework for predicting its solubility in various organic solvents.

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar and protic solvents.

-

Boc Group (-C(O)O-t-Bu): This bulky, hydrophobic group limits aqueous solubility but significantly enhances solubility in non-polar and moderately polar organic solvents.

-

Cyclobutane Ring: This aliphatic ring is non-polar and contributes to the overall lipophilicity of the molecule.

The diagram below illustrates the key molecular features that influence the compound's solubility characteristics.

Caption: Key molecular features and their predicted solvent interactions.

While specific quantitative solubility data is not widely published, a qualitative and predictive profile can be established based on these principles and anecdotal evidence from synthesis procedures.[4][6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | These solvents can hydrogen bond with the carboxylic acid and carbamate groups. Solubility in methanol is noted in chemical literature.[4] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble to Highly Soluble | These solvents are effective at solvating both polar and non-polar portions of the molecule. |

| Ethers | THF, Diethyl Ether | Soluble | Moderately polar solvents capable of solvating the molecule. Diethyl ether is used in the synthetic workup.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Common solvents for Boc-protected amino acids. Solubility in chloroform has been reported.[6] |

| Esters | Ethyl Acetate | Soluble | Frequently used as an extraction solvent during the compound's synthesis, indicating good solubility.[4] |

| Non-Polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | These solvents cannot effectively solvate the polar carboxylic acid and amide functionalities. |

| Aqueous | Water | Poorly Soluble | The large, non-polar Boc group and cyclobutane ring lead to overall hydrophobicity, resulting in low water solubility. |

Experimental Determination of Equilibrium Solubility

For drug development and process chemistry, precise solubility values are required. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the shake-flask protocol.

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for obtaining reliable equilibrium solubility data.

-

Materials Preparation:

-

Ensure the this compound is a pure, crystalline solid.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) for creating an analytical calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. For crystalline compounds, this is typically 24 to 72 hours.

-

Self-Validation Check: To confirm equilibrium has been reached, take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled chamber for at least 1-2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring no solid particles are disturbed.

-

-

Sample Analysis (Using HPLC-UV):

-

Immediately dilute the aliquot with a known volume of mobile phase to prevent precipitation and to bring the concentration within the range of the analytical calibration curve.

-

Generate a multi-point calibration curve (typically 5-7 points) by diluting the stock solution. The curve should demonstrate linearity with an R² value > 0.999.

-

Inject the diluted sample and standards onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = Cdil × DF Where:

-

Cdil is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

-

DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).

-

-

Conclusion

This compound is a key synthetic building block whose utility is heavily dependent on its solubility characteristics. While precise quantitative data is sparse in public literature, a strong predictive understanding can be achieved by analyzing its molecular structure. It exhibits good solubility in a range of common polar organic solvents such as methanol, DMF, and ethyl acetate, and poor solubility in non-polar and aqueous media. For applications requiring precise data, the detailed shake-flask method described herein provides a robust and reliable framework for experimental determination. This guide equips researchers and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively utilize this compound in their work.

References

- Baishixing Co.,Ltd. Protecting Amino Acids.

- ChemBK. N-Boc-1-aminocyclobutanecarboxylic acid. (2024).

- PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.

Sources

- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-1-Aminocyclobutanecarboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

The Cyclobutane Constraint: A Technical Guide to Conformational Control in Peptide Design

Abstract

The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of synthetic amino acids, cyclobutane-containing residues have emerged as particularly potent tools for imparting conformational rigidity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides containing cyclobutane amino acids. We will explore the synthesis of these unique building blocks, their incorporation into peptide scaffolds, and the advanced analytical techniques used to elucidate their three-dimensional structures. Furthermore, this guide will delve into the profound impact of the cyclobutane constraint on peptide secondary structure and its practical applications in the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and their existence as a dynamic ensemble of conformers in solution. This conformational heterogeneity can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity.[1] The introduction of conformational constraints, such as those imposed by cyclic amino acids, pre-organizes the peptide backbone into a more defined three-dimensional structure, mitigating these drawbacks.

The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensional diversity.[2] Its puckered nature and the stereochemical arrangement of substituents allow for the precise control of peptide backbone torsion angles, effectively "locking" the peptide into a bioactive conformation.[1][3] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the power of cyclobutane amino acids in their peptide-based drug discovery programs.

Synthesis and Incorporation of Cyclobutane Amino Acids

The journey to understanding the conformational impact of cyclobutane amino acids begins with their synthesis. A variety of synthetic strategies have been developed to access a diverse range of α-, β-, and γ-cyclobutane amino acids with varying stereochemistry (cis/trans) and substitution patterns.

Synthetic Strategies for Cyclobutane Amino Acids

Common synthetic routes often involve [2+2] cycloaddition reactions to construct the cyclobutane core.[4][5][6] For instance, the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenes provides a direct and mild route to substituted cyclobutane α-amino acids.[4] Other methods, such as the desymmetrization of meso-anhydrides, have also proven effective for the stereoselective synthesis of these constrained building blocks.[7]

Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition for Cyclobutane α-Amino Acid Synthesis [4]

-

Reaction Setup: In a nitrogen-flushed vial, combine the dehydroamino acid (1.0 equiv.), styrene derivative (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).

-

Solvent: Add anhydrous and degassed solvent (e.g., dichloromethane) to achieve a desired concentration (e.g., 0.1 M).

-

Irradiation: Stir the reaction mixture under visible light irradiation (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane α-amino acid derivative.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected, cyclobutane amino acids are readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] The compatibility of these unnatural amino acids with common coupling reagents (e.g., HBTU, HATU) and protecting group strategies (e.g., Fmoc, Boc) makes their integration into automated or manual synthesis workflows straightforward.[10]

Workflow for SPPS Incorporation of Cyclobutane Amino Acids

Caption: Standard workflow for incorporating Fmoc-protected cyclobutane amino acids (CBAA) into peptides using SPPS.

Elucidating the Conformation: A Multi-faceted Approach

A comprehensive understanding of the conformational preferences of peptides containing cyclobutane amino acids requires a synergistic approach, combining experimental techniques with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides.[11] Key NMR parameters provide critical insights into the peptide's three-dimensional structure:

-

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proton-proton distances, which is crucial for determining the overall fold of the peptide.[12]

-

Coupling Constants (J-values): Three-bond coupling constants (³J) can be used to determine dihedral angles, providing information about the local backbone and side-chain conformations.[12]

-

Chemical Shifts: Deviations of proton and carbon chemical shifts from random coil values can indicate the presence of stable secondary structures.

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and derive distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

-

Data Analysis: Process and analyze the spectra to assign resonances, identify NOEs, and measure coupling constants.

-

Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[13][14] This technique is invaluable for unambiguously determining the three-dimensional structure, including the precise puckering of the cyclobutane ring and the hydrogen bonding network.[15][16] While obtaining suitable crystals can be a challenge, the resulting structures offer a wealth of detailed information.[15]

Workflow for Peptide Crystallography

Caption: A generalized workflow for determining the crystal structure of a peptide.

Computational Modeling

Computational methods, including molecular mechanics and quantum mechanics, play a crucial role in complementing experimental data and providing deeper insights into the conformational landscape of cyclobutane-containing peptides.[17]

-

Conformational Searching: Algorithms can explore the potential energy surface of the peptide to identify low-energy conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the peptide's behavior in solution, revealing conformational flexibility and transitions.[12][18]

-

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the energies of different conformers and to parameterize force fields for molecular mechanics simulations.[19]

Impact on Peptide Secondary Structure

The incorporation of cyclobutane amino acids has a profound and predictable impact on the secondary structure of peptides.

Induction of β-Turns

Cyclobutane amino acids are excellent inducers of β-turns, which are critical elements in protein folding and molecular recognition.[20][21] The rigid cyclobutane ring restricts the backbone dihedral angles (φ and ψ) to values that favor the formation of a turn. The specific type of β-turn (e.g., type I, II, I', II') can be controlled by the stereochemistry of the cyclobutane amino acid.[22][23][24]

| Cyclobutane Amino Acid Type | Observed Secondary Structure | Reference |

| trans-2-Aminocyclobutane-1-carboxylic acid | Folded structure | [11] |

| cis-2-Aminocyclobutane-1-carboxylic acid | Strand-like structure | [11] |

| Cyclobutane β-amino acids | Can preclude defined conformation in some contexts | [18][25] |

| Hydroxylated cyclobutane amino acid | Stabilization of unusual conformations | [12] |

Stabilization of Helical Structures

In addition to inducing turns, cyclobutane amino acids can also be used to stabilize helical conformations, such as α-helices and 3₁₀-helices.[8][9] By pre-organizing the peptide backbone into a helical geometry, the entropic cost of folding is reduced, leading to an increase in helical content.[26] This is particularly relevant in the design of stapled peptides, where cyclobutane-based linkers can enhance helicity and improve biological activity.[8][9][27]

Applications in Drug Discovery and Development

The ability to control peptide conformation through the incorporation of cyclobutane amino acids has significant implications for drug discovery.

Enhanced Metabolic Stability

One of the most significant advantages of using cyclobutane amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation.[28][29][30] The constrained backbone conformation can prevent the peptide from adopting the extended geometry required for recognition and cleavage by proteases.

| Peptide Type | Relative Metabolic Stability | Reference |

| Linear, natural peptide | Low | [28] |

| Peptide with cyclobutane amino acid | High | [28][29] |

| Cyclized peptide | High | [28] |

Improved Receptor Binding Affinity and Selectivity

By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor binding affinity.[1] Furthermore, the rigid and well-defined three-dimensional structure can enhance selectivity for the target receptor over other related receptors.[31]

Logical Relationship of Conformational Constraint to Biological Activity

Caption: The central role of conformational constraint in improving the therapeutic properties of peptides.

Conclusion

The incorporation of cyclobutane amino acids represents a powerful and versatile strategy for the rational design of peptidomimetics with improved therapeutic properties. The ability to exert precise control over peptide conformation opens up new avenues for developing potent, selective, and metabolically stable peptide-based drugs. A thorough understanding of the synthesis, conformational analysis, and structural impact of these unique building blocks, as outlined in this guide, is essential for harnessing their full potential in modern drug discovery. The continued development of novel synthetic methods and advanced analytical techniques will undoubtedly further expand the utility of cyclobutane-constrained peptides in addressing a wide range of therapeutic challenges.

References

- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.

- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study | The Journal of Organic Chemistry - ACS Publications.

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH.

- Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam.

- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed.

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar.

- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH.

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications.

- Aminoacids of the cyclobutane series - ResearchGate.

- New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews.

- Folding peptides studied by NMR - SeRMN-UAB.

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC - PubMed Central.

- Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid | Request PDF - ResearchGate.

- Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure | The Journal of Organic Chemistry - ACS Publications.

- (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - ResearchGate.

- An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - eScholarship.

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | DIGITAL.CSIC.

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC - PubMed Central.

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - ResearchGate.

- Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane - MDPI.

- Methods to improve the metabolic stability of peptides.

- Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.

- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH.

- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H.

- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar.

- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv.

- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.

- Probing the structural determinants of type II' beta-turn formation in peptides and proteins.

- β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed.

- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.

- X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH) | Request PDF - ResearchGate.

- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI.

- Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences | Journal of the American Chemical Society.

- A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central.

- X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) | Request PDF - ResearchGate.

- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. mdpi.com [mdpi.com]

- 22. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. [PDF] Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 30. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Paradigm of Steric Control in Peptide Engineering

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The transient and flexible nature of peptides often curtails their therapeutic potential, limiting their efficacy and bioavailability. The introduction of conformational constraints into peptide backbones has emerged as a powerful strategy to surmount these limitations. Among the various approaches, the incorporation of cyclic amino acids, particularly those containing a cyclobutane ring, offers a unique and potent method for exerting precise steric control over peptide architecture. This guide provides an in-depth exploration of the steric effects of the cyclobutane ring in peptide structure, delving into its synthesis, conformational ramifications, and profound impact on biological activity and metabolic stability. We will examine the underlying principles that make the cyclobutane moiety a valuable tool in modern peptidomimetic design and provide practical insights for its application in drug discovery.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these challenges, medicinal chemists have increasingly turned to strategies that rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation and shielding it from enzymatic attack.[1] The incorporation of non-natural amino acids with constrained geometries is a cornerstone of this approach.

The cyclobutane ring, a four-membered carbocycle, stands out as a particularly intriguing structural motif. Its puckered, non-planar structure and the defined stereochemical relationships of its substituents provide a powerful means to dictate local and global peptide conformation.[2] Unlike more flexible alkyl chains, the cyclobutane scaffold introduces a significant degree of rigidity, influencing dihedral angles and limiting the accessible conformational space of the peptide backbone.[3][4] This guide will elucidate the multifaceted steric effects of the cyclobutane ring, from the synthesis of its amino acid precursors to its transformative impact on peptide structure and function.

Synthesis of Cyclobutane Amino Acids (CBAAs): Building the Constrained Core

The journey to harnessing the steric influence of the cyclobutane ring begins with the synthesis of cyclobutane amino acids (CBAAs). The synthetic accessibility of these building blocks is a critical consideration for their widespread adoption in peptide chemistry. Several robust synthetic strategies have been developed, with photochemical [2+2] cycloaddition and tandem amidation/Michael addition protocols being prominent examples.

A common approach involves the [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, catalyzed by visible light.[5] This method offers a direct and efficient route to a variety of substituted cyclobutane α-amino acids. Another versatile strategy is the Michael addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives, which provides access to β-N-heterocyclic cyclobutane carboximides.[6] These intermediates can be further elaborated to yield a diverse range of trans-β-CBAA derivatives.[6]

It is crucial to consider the stability of the cyclobutane ring during synthesis. For instance, certain hydrogenation conditions can lead to ring-opening, necessitating careful selection of catalysts and reaction parameters.[7] The stereochemistry of the final CBAA is also of paramount importance, as the spatial orientation of the amino and carboxyl groups relative to the ring will ultimately dictate its effect on peptide conformation.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of a CBAA and its subsequent incorporation into a peptide.

Caption: Generalized workflow for CBAA synthesis and peptide incorporation.

The Steric Impact on Peptide Conformation: From Local Bends to Global Folds

The incorporation of a cyclobutane ring into a peptide backbone imposes significant and predictable conformational constraints. The puckered nature of the cyclobutane ring, with its defined bond angles and torsional strain, restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of the CBAA residue. This local perturbation can have a cascading effect, influencing the overall secondary and tertiary structure of the peptide.

For instance, the introduction of 2-aminocyclobutane-1-carboxylic acid has been shown to induce highly rigid β-peptide structures.[7] Oligomers of cycloalkane β-amino acids exhibit a strong propensity to adopt well-defined secondary structures, such as helices and turns.[7] In contrast, linear β-peptides often lack a stable, folded conformation in solution.[7] The substituent at the C2 position of the cyclobutane ring, when fixed in an equatorial position, can further modulate the conformational preference of the ring-puckering, providing an additional layer of steric control.[3][4]

The rigidifying effect of the cyclobutane ring is particularly valuable in the design of "stapled" peptides. In this approach, cyclobutane-bearing unnatural amino acids with olefin-terminated side chains are incorporated into a peptide sequence. Subsequent ring-closing metathesis (RCM) creates a covalent hydrocarbon staple that locks the peptide into a specific conformation, often an α-helix.[8][9][10] This strategy has been successfully employed to enhance the helicity, proteolytic stability, and biological activity of various peptides.[8][9][10][11]

Diagram of Conformational Constraint

The following diagram illustrates how a cyclobutane ring can restrict the conformational freedom of a peptide backbone.

Caption: Steric hindrance from the cyclobutane ring limits peptide flexibility.

Enhancing Biological Activity and Proteolytic Stability

The conformational rigidity imparted by the cyclobutane ring often translates into significant improvements in a peptide's biological properties. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, leading to enhanced affinity and potency. For example, analogues of the neuropeptide Y (NPY) C-terminal fragment containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the native peptide is promiscuous.[12]

Furthermore, the unnatural structure of CBAAs renders the adjacent peptide bonds resistant to cleavage by proteases.[7] This increased proteolytic stability is a critical attribute for peptide-based drugs, as it prolongs their circulating half-life and improves their overall pharmacokinetic profile.[13][14] In a study on stapled peptides targeting the SARS-CoV-2 spike protein, the cyclobutane-constrained variants exhibited markedly enhanced proteolytic stability compared to their linear counterparts, with more than half of the stapled peptide remaining intact after 12 hours of exposure to α-chymotrypsin.[8][9]

Comparative Biological Data

| Peptide | Target | Modification | IC50 / Activity | Proteolytic Stability | Reference |

| Linear EK1 Peptide | SARS-CoV-2 HR1 | None | Lower antiviral activity | >95% degraded quickly | [8] |

| Stapled SEK1-12-1 | SARS-CoV-2 HR1 | E7-E7 Cyclobutane Staple | Improved antiviral activity | >50% intact after 12h | [8][9] |

| Native Tuftsine | Macrophages | None | Standard activity | Susceptible to hydrolysis | [7] |

| Tuftsine Analogue | Macrophages | Cyclobutane incorporation | Increased resistance to hydrolysis | Enhanced stability | [7] |

Experimental Protocols for Characterization

A thorough characterization of cyclobutane-containing peptides is essential to understand the structure-activity relationship. The following are representative protocols for their analysis.

Solid-Phase Peptide Synthesis (SPPS) with CBAA Incorporation

-

Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash with DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (or the synthesized Fmoc-CBAA) with HBTU/HOBt and DIPEA in DMF. Add to the resin and shake for 2 hours. Wash with DMF.

-

Capping (Optional): Treat with a solution of acetic anhydride and DIPEA in DMF to block unreacted amines.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from 190 to 260 nm.

-

Data Acquisition: Record the CD spectrum at room temperature. Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

-

Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. For example, α-helices show distinct negative bands at ~208 and ~222 nm.

Proteolytic Stability Assay

-

Peptide Incubation: Prepare solutions of the cyclobutane-containing peptide and a linear control peptide at a concentration of 1 mg/mL in a relevant buffer (e.g., PBS).

-

Enzyme Addition: Add a solution of a protease (e.g., α-chymotrypsin, trypsin) to each peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).

-

Time-Course Analysis: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 12 hours), withdraw an aliquot and quench the reaction by adding an equal volume of 1% TFA.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time to determine the rate of degradation.

Conclusion and Future Perspectives

The steric constraints imposed by the cyclobutane ring offer a robust and versatile tool for peptide engineering. By rigidifying the peptide backbone, CBAAs can enhance receptor affinity, improve biological specificity, and confer remarkable resistance to proteolytic degradation. The continued development of novel synthetic routes to diverse CBAA scaffolds will undoubtedly expand the scope of their application. As our understanding of the intricate relationship between peptide conformation and function deepens, the rational design of cyclobutane-constrained peptides will play an increasingly pivotal role in the discovery of next-generation therapeutics.

References

- Al-Qahtani, N., et al. (2018). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.

- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.

- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing.